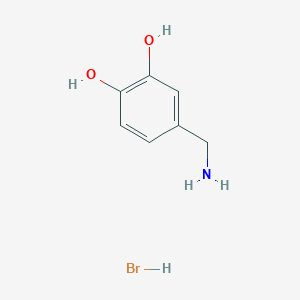

3,4-Dihydroxybenzylamine hydrobromide

Übersicht

Beschreibung

3,4-Dihydroxybenzylamine hydrobromide, also known as 4-(Aminomethyl)catechol hydrobromide or DHBA hydrobromide, is an active pharmaceutical ingredient . It is a structurally modified dopamine analogue that is cytotoxic and inhibits DNA polymerase activity in melanoma cells . It shows different growth inhibitory activities in melanoma cell lines with varying degrees of tyrosinase activity .

Molecular Structure Analysis

The linear formula of 3,4-Dihydroxybenzylamine hydrobromide is (HO)2C6H3CH2NH2 · HBr . Its molecular weight is 220.06 .Physical And Chemical Properties Analysis

The compound forms crystals and has a melting point of 184-186 °C (lit.) . More specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Dopamine Analogue

3,4-Dihydroxybenzylamine hydrobromide is a structurally modified dopamine analogue . Dopamine is a type of neurotransmitter, which is a chemical messenger that transmits signals in the brain and other areas of the body. Dopamine plays a crucial role in how we feel pleasure and is involved in memory and motor control among other functions.

Cell Toxicity

This compound has been found to exhibit cell toxicity in melanoma cells . It inhibits the activity of DNA polymerase, an enzyme that synthesizes DNA molecules from their nucleotide building blocks, in melanoma cells .

Growth Inhibition

3,4-Dihydroxybenzylamine hydrobromide shows varying degrees of growth inhibitory activity in melanoma cell lines with different levels of tyrosinase activity . Tyrosinase is an enzyme that is involved in the production of melanin, the pigment that gives color to our skin, hair, and eyes.

Chromatography

This compound has been used as an internal standard in chromatography . Chromatography is a laboratory technique for the separation of a mixture into its individual components.

Wirkmechanismus

Target of Action

3,4-Dihydroxybenzylamine hydrobromide, also known as 4-(aminomethyl)benzene-1,2-diol hydrobromide, is an improved dopamine analog . The primary target of this compound is DNA polymerase in melanoma cells . DNA polymerase is an enzyme that synthesizes DNA molecules from their nucleotide building blocks, and it plays a crucial role in the replication and repair of cells.

Mode of Action

The compound acts as a cytotoxic agent and inhibits the activity of DNA polymerase in melanoma cells . By inhibiting DNA polymerase, it disrupts the process of DNA replication, thereby inhibiting the growth and proliferation of melanoma cells .

Biochemical Pathways

It is known that the compound displays growth inhibitory activity in melanoma cell lines with varying degrees of tyrosinase activity . Tyrosinase is an enzyme that is involved in the production of melanin, a pigment that contributes to skin color and protects the skin from harmful ultraviolet rays.

Result of Action

The primary result of the action of 3,4-Dihydroxybenzylamine hydrobromide is the inhibition of growth in melanoma cells . By inhibiting DNA polymerase, the compound disrupts DNA replication, leading to a decrease in cell proliferation . This results in a cytotoxic effect, causing cell death and thus inhibiting the growth of melanoma cells .

Action Environment

The action of 3,4-Dihydroxybenzylamine hydrobromide can be influenced by various environmental factors. For instance, the compound is stable under normal conditions, but it may decompose under high temperature or high humidity . Therefore, the storage and handling conditions can significantly affect the compound’s action, efficacy, and stability .

Eigenschaften

IUPAC Name |

4-(aminomethyl)benzene-1,2-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2.BrH/c8-4-5-1-2-6(9)7(10)3-5;/h1-3,9-10H,4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFZTXFCZAXSHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10936760 | |

| Record name | 4-(Aminomethyl)benzene-1,2-diol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydroxybenzylamine hydrobromide | |

CAS RN |

16290-26-9 | |

| Record name | 1,2-Benzenediol, 4-(aminomethyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16290-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16290-26-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Aminomethyl)benzene-1,2-diol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)pyrocatechol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 3,4-Dihydroxybenzylamine Hydrobromide used as an internal standard in the analysis of biogenic amines?

A: DHBA shares structural similarities with biogenic amines like octopamine and dopamine, leading to comparable chromatographic behavior. [, , ] This similarity makes it suitable for use as an internal standard, allowing researchers to account for variations during sample preparation and analysis.

Q2: How does the choice of mobile phase affect the separation of octopamine in insect hemolymph when using 3,4-Dihydroxybenzylamine Hydrobromide as an internal standard?

A: Research indicates that adjusting the pH, methanol concentration, and type/amount of ion pairing reagent in the mobile phase significantly impacts the retention times of octopamine and, consequently, its separation from other compounds. [] Careful optimization of these parameters is crucial for achieving good resolution and accurate quantification.

Q3: Can you elaborate on the sample preparation method employed when using 3,4-Dihydroxybenzylamine Hydrobromide as an internal standard for analyzing insect hemolymph?

A: The provided research outlines a specific sample preparation protocol for insect hemolymph analysis. [, ] First, hemolymph is collected using a syringe preloaded with formic acid (anticoagulant) and DHBA (internal standard). Proteins are then removed via centrifugation using a 10 kDa filter. This pretreatment, sometimes involving solid phase extraction, helps minimize interfering peaks and enhance the accuracy of biogenic amine quantification.

Q4: What are the advantages of using 3,4-Dihydroxybenzylamine Hydrobromide as an internal standard in HPLC analysis of dopamine in infant plasma?

A: The research highlights the ability to analyze very small sample volumes (20 μl) and a wide range of dopamine concentrations in infant plasma when using DHBA as an internal standard. [] This is particularly advantageous in a clinical setting where sample volume might be limited. Additionally, the method boasts good inter- and intra-day precision with coefficients of variation less than 10% and 5% respectively. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Dioxaspiro[4.5]dec-6-ene](/img/structure/B89994.png)

![1-{(3s)-1-[4-(1-Benzofuran-2-Yl)pyrimidin-2-Yl]piperidin-3-Yl}-3-Ethyl-1,3-Dihydro-2h-Benzimidazol-2-One](/img/structure/B90038.png)

![2,7-Diazaspiro[4.4]nonane](/img/structure/B90081.png)

![tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B90111.png)